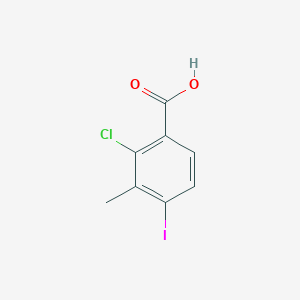

2-Chloro-4-iodo-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

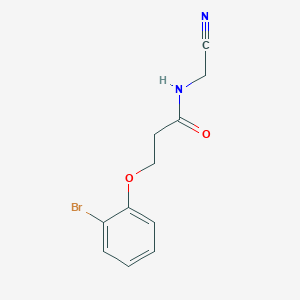

“2-Chloro-4-iodo-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as benzoic acids . It has a molecular formula of C7H4ClIO2 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-iodo-3-methylbenzoic acid” consists of a benzoic acid core with chlorine, iodine, and a methyl group attached at the 2nd, 4th, and 3rd positions respectively .Aplicaciones Científicas De Investigación

Antibacterial and Antibiofilm Activity

2-Chloro-4-iodo-3-methylbenzoic acid and its derivatives have shown antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi . These compounds can inhibit the growth of planktonic cells and prevent biofilm formation in a dose-dependent manner . They also diminish several virulence factors influencing motility, agglutination of fimbria, hydrophobicity, and indole synthesis .

Inhibition of Biofilm Formation on Seafood

The same compounds have also been found to effectively inhibit the presence of biofilm formation on the surface of both squid and shrimp models . This could be particularly useful in the seafood industry, where biofilms can cause spoilage and facilitate the spread of foodborne pathogenic infections .

Synthesis of Isocoumarins

2-Iodobenzoic acid derivatives, which are structurally similar to 2-Chloro-4-iodo-3-methylbenzoic acid, have been used in the synthesis of isocoumarins . These compounds were prepared in an efficient way from 2-iodobenzoic acid derivatives and hept-1-yne in a Sonogashira reaction, followed by spontaneous cyclization .

Potential Role in Metabolic Diseases

While not directly related to 2-Chloro-4-iodo-3-methylbenzoic acid, 3-Chloro-2-methylbenzoic acid has been investigated for its potential roles in metabolic syndrome, Type 2 Diabetes (T2D), and obesity . Given the structural similarity, it’s possible that 2-Chloro-4-iodo-3-methylbenzoic acid could also have potential applications in these areas .

Propiedades

IUPAC Name |

2-chloro-4-iodo-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIPGKQLJWOWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodo-3-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2692032.png)

![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2692054.png)